6-Ureidohexanoic acid

Beschreibung

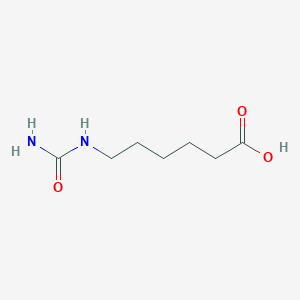

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-7(12)9-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)(H3,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNWWHFSEXYHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332723 | |

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-42-4 | |

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways Research

Endogenous Formation and Catabolic Pathways

The formation of 6-ureidohexanoic acid in biological systems is primarily a consequence of the modification of the amino acid lysine (B10760008). This process, known as carbamylation, can occur both non-enzymatically and potentially through enzymatic action, leading to the generation of this urea (B33335) cycle-related metabolite.

The breakdown of this compound is a critical aspect of its metabolism. Enzymatic hydrolysis of the N-carbamoyl group is a key catabolic step. This reaction effectively reverses the formation process, releasing 6-aminohexanoic acid and carbamate (B1207046), which can then be further metabolized.

A key enzyme implicated in the hydrolysis of N-carbamoyl amino acids is N-carbamoyl-β-alanine amidohydrolase, also referred to as β-ureidopropionase. Research has demonstrated that this enzyme possesses a broad substrate specificity. For instance, the N-carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58 has been shown to hydrolyze various N-carbamoyl-α-, -β-, -γ-, and -δ-amino acids. wikipedia.org While its primary substrate is N-carbamoyl-β-alanine, it also exhibits activity towards other related compounds, suggesting a potential role in the catabolism of this compound. wikipedia.org The enzyme from Rhizobium radiobacter MDC 8606 also shows a preference for linear carbamoyl (B1232498) substrates. nih.gov

Detailed kinetic studies on the specific activity of βcarAt towards this compound are essential to fully understand its physiological significance in the catabolism of this compound. The table below summarizes the substrate specificity of a related enzyme, providing context for its potential action on this compound.

Table 1: Substrate Specificity of N-Carbamoyl-β-Alanine Amidohydrolase

| Substrate | Relative Activity (%) |

|---|---|

| N-Carbamoyl-β-alanine | 100 |

| N-Carbamoyl-glycine | 80 |

| N-Carbamoyl-γ-aminobutyric acid | 60 |

| N-Carbamoyl-δ-aminovaleric acid | 40 |

This table is illustrative and based on the general understanding of the enzyme's broad substrate range. Specific activity with this compound would require direct experimental data.

The primary precursor for the endogenous formation of this compound is the essential amino acid L-lysine. nih.gov The formation occurs through a process called carbamylation, where a carbamoyl group is added to the ε-amino group of lysine. wikipedia.orghealthmatters.ioresearchgate.netresearchgate.netpnas.org This reaction can be driven by cyanate (B1221674), which is in equilibrium with urea in the body. wikipedia.orghealthmatters.ioresearchgate.netresearchgate.netpnas.org Conditions that lead to an increase in urea levels, such as renal failure, can enhance the rate of non-enzymatic carbamylation of lysine residues in proteins, leading to the formation of protein-bound homocitrulline. wikipedia.orghealthmatters.ioresearchgate.netresearchgate.netpnas.org

Upon protein catabolism, free this compound (homocitrulline) can be released. The subsequent metabolic fate of this compound involves its catabolism, which is less well-defined than its formation. The hydrolysis by enzymes like βcarAt would yield 6-aminohexanoic acid. The metabolic intermediates in the further breakdown of 6-aminohexanoic acid are not fully elucidated in the context of a dedicated pathway in mammals, though it is recognized as a synthetic lysine analog. nih.gov

Interconnections with Amino Acid Metabolism Research

The significance of this compound extends beyond its immediate formation and breakdown, as it is closely linked to central pathways of amino acid metabolism, particularly those of lysine and the urea cycle.

As this compound is a carbamoylated derivative of lysine, its metabolism is directly tied to lysine metabolic pathways. Increased dietary intake of lysine can lead to an elevated urinary excretion of homocitrulline. nih.gov This indicates that the body processes excess lysine in part through this carbamylation pathway.

Homocitrulline itself is structurally similar to citrulline, a key intermediate in the urea cycle, with the only difference being an additional methylene (B1212753) group in its carbon chain. wikipedia.org This structural similarity leads to its consideration as a "homologue" of citrulline and explains its appearance in the context of urea cycle disorders.

Table 2: Structural Comparison of Key Metabolites

| Compound | Chemical Formula | Key Structural Feature |

|---|---|---|

| Lysine | C6H14N2O2 | ε-amino group |

| This compound (Homocitrulline) | C7H15N3O3 | Carbamoyl group on ε-amino group of lysine backbone |

| Citrulline | C6H13N3O3 | Carbamoyl group on δ-amino group of ornithine backbone |

The presence of this compound (homocitrulline) in urine is a notable biomarker for individuals with urea cycle disorders. wikipedia.orgnih.govnih.gov In these genetic conditions, the accumulation of carbamoyl phosphate, a key intermediate in the urea cycle, can lead to the carbamylation of lysine to form homocitrulline. wikipedia.org Therefore, the detection and quantification of homocitrulline in biological fluids can be a valuable diagnostic tool. wikipedia.orgnih.govnih.gov

The study of homocitrulline as a urea cycle analogue provides insights into the metabolic perturbations that occur when the primary pathway for ammonia (B1221849) detoxification is impaired. Its formation represents an alternative route for the utilization of excess carbamoyl phosphate, highlighting the interconnectedness of metabolic pathways in response to enzymatic defects. Research into such analogues is crucial for understanding the pathophysiology of urea cycle disorders and for the development of diagnostic and therapeutic strategies.

Therefore, it is not possible to provide an article on the "" of "this compound," specifically concerning "Microbial Metabolic Studies," as there is no scientific information available to populate this topic.

Chemical Synthesis Methodologies for 6 Ureidohexanoic Acid and Its Derivatives

Conventional Organic Synthesis Routes

Conventional methods for synthesizing 6-ureidohexanoic acid are primarily extensions of well-established reactions for the formation of monosubstituted ureas. These routes are characterized by their reliability and scalability, though they may involve harsh reagents or long reaction times.

Monosubstituted Urea (B33335) Synthesis Approaches

The classical approach to forming monosubstituted ureas, including this compound, involves the reaction of a primary amine with a cyanate (B1221674) salt, typically in an acidic aqueous solution. thieme-connect.combenthamdirect.com In this method, the amine group of 6-aminohexanoic acid acts as a nucleophile, attacking the cyanic acid (formed in situ from potassium cyanate and an acid like HCl) to form the target ureido compound. researchgate.net While straightforward, this protocol often requires extended reaction times, sometimes ranging from 6 to 24 hours at elevated temperatures (around 60°C), to achieve completion. thieme-connect.com

Historically, reagents like phosgene (B1210022) were used to convert amines into reactive isocyanate intermediates, which would then react with ammonia (B1221849) to form the monosubstituted urea. chemistryviews.org However, due to the extreme toxicity of phosgene, safer alternatives are now standard practice. chemistryviews.org These include the use of phosgene substitutes like S,S-dimethyl dithiocarbonate or 4-nitrophenyl-N-benzylcarbamate in multi-step procedures to avoid handling hazardous materials directly. thieme-connect.com

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Cyanate Salt Reaction | 6-Aminohexanoic acid, Potassium cyanate (KOCN), HCl | Aqueous solution, 50-60°C, 6-70 hours | Simple, direct, avoids highly toxic reagents | Long reaction times, efficiency can be pH/temperature dependent thieme-connect.com |

| Phosgene (or equivalent) Route | 6-Aminohexanoic acid, Phosgene (or triphosgene), Ammonia | Multi-step, often involves organic solvents | High reactivity, well-established industrial method | Use of extremely toxic reagents (phosgene), generation of corrosive byproducts chemistryviews.orgbeilstein-journals.org |

| Carbamate (B1207046) Intermediate | 6-Aminohexanoic acid, 4-Nitrophenyl-N-benzylcarbamate, H₂/Pd | Two steps: Carbamate formation followed by hydrogenolysis | Milder conditions, avoids phosgene | Multi-step process, requires catalytic hydrogenation thieme-connect.com |

Microwave-Assisted Synthesis Protocols

To address the long reaction times of conventional methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of monosubstituted ureas. chemistryviews.orgresearchgate.net Research has demonstrated that the reaction between various amines and potassium cyanate can be dramatically expedited using microwave irradiation, often in water as a solvent. thieme-connect.comchemistryviews.org

In a typical protocol, the amine substrate (such as 6-aminohexanoic acid) is treated with potassium cyanate (KOCN) in water, with ammonium (B1175870) chloride added to promote the transformation. chemistryviews.org Under microwave irradiation at temperatures around 120°C, the reaction can reach completion in as little as 15 minutes, yielding the desired urea in good to excellent yields. chemistryviews.org This rapid, efficient, and often environmentally friendly approach is compatible with a wide range of functional groups, including those that are sensitive to acid. chemistryviews.orgresearchgate.net The use of microwave energy significantly reduces reaction times compared to conventional heating, offering a key advantage in laboratory-scale synthesis and library generation. thieme-connect.combeilstein-journals.org

Synthesis of Scaffold Precursors

The structural foundation for the synthesis of this compound and its derivatives is the bifunctional molecule, 6-aminohexanoic acid.

Utilization of Aminocaproic Acid in Synthesis

6-Aminohexanoic acid, also known as ε-aminocaproic acid (EACA) or aminocaproic acid, is the essential starting material for producing this compound. mdpi.com This ω-amino acid features a six-carbon aliphatic chain, which imparts flexibility and hydrophobicity, with a primary amine group at one terminus and a carboxylic acid group at the other. mdpi.com This dual functionality allows for selective chemical modification at either end of the molecule.

For the synthesis of this compound, the nucleophilic primary amine group is the reaction site, while the carboxylic acid group typically remains unchanged. Commercially, 6-aminohexanoic acid is often produced via the hydrolysis of ε-caprolactam, which itself is a key monomer in the production of Nylon-6. mdpi.comorgsyn.org More recently, biocatalytic and biosynthetic routes from precursors like cyclohexane (B81311) or cyclohexanol (B46403) have been developed to produce 6-aminohexanoic acid under environmentally benign conditions. nih.govx-mol.net

Advanced Synthetic Strategies for Derivatives

Beyond the parent compound, advanced synthetic strategies are employed to create derivatives of this compound with tailored properties. These strategies often involve multi-step syntheses, including solid-phase techniques, to build complex molecular architectures.

A prominent area of derivative synthesis involves incorporating the 6-aminohexanoic acid scaffold into peptides. nih.govnih.gov Solid-phase peptide synthesis (SPPS) is a highly effective method for creating such conjugates. nih.govmdpi.com In this technique, a peptide chain is assembled stepwise while anchored to a solid resin support. mdpi.com 6-Aminohexanoic acid can be incorporated as a flexible, non-proteinogenic spacer within the peptide sequence. mdpi.com For instance, peptide derivatives with the general structure H-Ala-Phe-Lys-EACA-X (where X can be OH or NH₂) have been synthesized using solid-phase methods to explore their biological activities. nih.govd-nb.info

These advanced syntheses allow for the creation of a diverse library of molecules where the core this compound structure is modified. Modifications can include:

Peptide Conjugation: Attaching amino acids or peptide sequences to the amino or carboxyl terminus.

Carboxyl Group Modification: Converting the carboxylic acid to esters, amides, or other functional groups.

Urea Group Substitution: Introducing additional substituents onto the urea nitrogens to create di- or tri-substituted ureas.

These strategies enable the fine-tuning of the molecule's physicochemical properties for specific applications in materials science and medicinal chemistry.

| Derivative Type | Synthetic Strategy | Precursor Scaffold | Key Features of Strategy |

| Peptide Derivatives | Solid-Phase Peptide Synthesis (SPPS) | 6-Aminohexanoic acid (EACA) | Stepwise assembly on a resin support, allows for precise sequence control, efficient purification. nih.govmdpi.com |

| N-Pyrimidyl Derivatives | Nucleophilic Substitution | 6-Aminohexanoic acid | Reaction of the amino group with an activated pyrimidine (B1678525) (e.g., 2-chloropyrimidine) to form a new C-N bond. rsc.org |

| Aryl-Substituted Derivatives | Condensation & Reduction | Levulinic acid & Aryl aldehydes | Multi-step synthesis to create complex hexanoic acid backbones prior to urea formation. nih.gov |

Design, Synthesis, and Structure Activity Relationship Studies of 6 Ureidohexanoic Acid Derivatives

Structure-Activity Relationship (SAR) Investigations

The biological activity of 6-ureidohexanoic acid derivatives as immunomodulators is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing their potency and selectivity as TLR7/8 agonists.

SAR studies, often guided by structure-based drug design, have been instrumental in identifying the key molecular features required for potent TLR7/8 activity. nih.gov While specific SAR data for this compound itself is not detailed in the provided context, a general pharmacophore model for TLR7 and TLR8 agonists has been hypothesized. This model typically consists of three main components:

A hydrogen bond donor-acceptor ring system, often a 2-aminopyridine or a similar heterocyclic core, which is critical for binding to the receptor. nih.gov

A substituted aromatic group (e.g., a benzyl group), often oriented at a specific angle relative to the other components. nih.gov

Systematic modifications of each part of the this compound derivative scaffold allow researchers to probe the binding pocket of the TLR7 and TLR8 receptors and determine the optimal substituents for activity. For example, in the development of novel IDO1 inhibitors, SAR studies revealed that creating an "induced fit" with specific amino acid residues like Phe226 and Arg231 was essential for achieving high potency. nih.gov A similar principle applies to TLR agonists, where modifications to the scaffold aim to maximize favorable interactions with the receptor.

The table below illustrates a hypothetical SAR study for a generalized this compound derivative, showing how modifications to different regions of the molecule can impact TLR7/8 agonist activity.

| Modification Region | Modification | Observed TLR7 Activity | Observed TLR8 Activity | Rationale for Change |

| Heterocyclic Core | Change from Pyrimidine (B1678525) to Imidazoquinoline | Increased | Significantly Increased | Enhance hydrogen bonding and pi-stacking interactions in the receptor binding site. |

| Aliphatic Chain | Shorten from Hexanoic to Butanoic acid | Decreased | Decreased | Optimize hydrophobic interactions within the binding pocket. |

| Ureido Linker | Replace with Amide Linker | Slightly Decreased | Slightly Decreased | Alter hydrogen bonding capacity and conformational flexibility. |

| Terminal Group | Add a para-fluoro substituent to a terminal phenyl ring | No Change | Increased | Modulate electronic properties and potential halogen bonding interactions. |

The potency of this compound derivatives is significantly influenced by both steric and electronic factors. nih.gov These properties determine how the molecule fits into the receptor's binding site and the nature of the intermolecular interactions it forms.

Steric Effects: The size and shape of substituents on the molecule are critical. Bulky groups in certain positions can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding to the TLR7/8 receptors. Conversely, appropriately sized substituents can enhance van der Waals interactions and improve binding affinity. The final arrangement of molecules, whether they form monomers or polymers, can be dictated by steric requirements, which in turn influences their biological availability and activity. nih.gov

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution across the molecule. This affects the strength of hydrogen bonds and other electrostatic interactions with the receptor. For instance, the basicity of a nitrogen atom within the heterocyclic core can be crucial for strong binding to the receptor, and this basicity can be modulated by the electronic nature of nearby substituents. nih.gov A quantitative structure-activity relationship (QSAR) model can be developed where electronic, steric, and lipophilic parameters show a significant correlation with biological activity. nih.gov

Synthetic Strategies for Derivative Libraries

The systematic exploration of SAR requires the efficient synthesis of a diverse library of this compound derivatives. The synthesis is typically designed to allow for easy modification at key positions of the molecule.

A common approach involves a multi-step synthesis where a core scaffold is first constructed, followed by the introduction of various substituents. For example, a core imidazothiazole scaffold can be built and then diversified using reactions like Suzuki couplings with different boronic acids to install a range of aromatic groups. nih.gov

For derivatives of this compound, a convergent synthesis strategy is often employed. This might involve:

Synthesis of the Core: Preparing the central heterocyclic portion of the molecule.

Functionalization of the Linker: Modifying the this compound chain. This can be achieved by starting with 6-aminohexanoic acid and reacting it with different isocyanates to form a library of urea (B33335) derivatives.

Coupling and Final Modification: The functionalized linker can then be coupled to the heterocyclic core using standard amidation reactions. To create conjugates, the terminal carboxylic acid of the hexanoic acid chain can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, making it reactive towards amine groups (like lysine (B10760008) residues) on proteins or other carrier molecules. inimmune.com

This modular approach facilitates parallel synthesis, where many distinct compounds can be produced simultaneously, accelerating the discovery of derivatives with optimized biological activity for use in immunomodulatory applications.

Molecular and Cellular Research on 6 Ureidohexanoic Acid and Its Derivatives

Molecular Target Identification and Characterization

The identification of specific molecular targets is a crucial step in understanding the biological activity of any compound. For 6-ureidohexanoic acid and its derivatives, several potential targets can be postulated based on the activities of structurally related molecules.

Enzyme Inhibition Studies (e.g., Histone Deacetylase Inhibitors)

The urea (B33335) and hydroxamic acid moieties are well-known zinc-binding groups present in the active site of various enzymes, making them key pharmacophores in the design of enzyme inhibitors. A significant class of enzymes targeted by such derivatives are the histone deacetylases (HDACs). HDACs are crucial in the regulation of gene expression through the removal of acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs, particularly specific isoforms like HDAC6, has emerged as a promising therapeutic strategy in oncology. nih.gov

Derivatives containing urea or similar structures have been shown to be potent HDAC inhibitors. For instance, selective HDAC6 inhibitors bearing substituted urea linkers have been developed and shown to inhibit the growth of melanoma cells. nih.gov The general structure of these inhibitors often includes a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme. Given that this compound possesses a urea group, it is plausible that its derivatives could be designed to act as HDAC inhibitors.

Research into novel HDAC6 inhibitors has explored various chemical scaffolds. For example, quinazolin-4(3H)-one-based derivatives with a benzhydroxamic acid group have been synthesized and shown to be potent and selective HDAC6 inhibitors with anticancer activity. nih.gov One such compound demonstrated an IC50 value of 150 nM for HDAC6. nih.gov Similarly, monoterpene-derived hydroxamic acids have also been investigated as HDAC6 inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range. researchgate.net

Below is a table summarizing the HDAC6 inhibitory activity of some representative urea and hydroxamic acid derivatives:

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (nM) | Reference |

| Substituted Urea Linker Compound | Compound 5b | HDAC6 | Not specified, but potent | nih.gov |

| Quinazolin-4(3H)-one Derivative | Compound 5b | HDAC6 | 150 | nih.gov |

| Monoterpene-derived Hydroxamic Acid | Compound 30 ((-)-perill fragment) | HDAC6 | 560 | researchgate.net |

| Monoterpene-derived Hydroxamic Acid | Compound 31 ((-)-perill fragment) | HDAC6 | 740 | researchgate.net |

This table is for illustrative purposes and showcases the potential for urea and hydroxamic acid derivatives to inhibit HDAC6.

Molecular Chaperone Modulation (e.g., Hsp70 Agonists/Inhibitors)

Molecular chaperones, such as Heat shock protein 70 (Hsp70), are essential for maintaining protein homeostasis and are implicated in various diseases, including cancer. While there is no direct evidence of this compound or its derivatives modulating Hsp70, the link between HDAC6 and another major chaperone, Hsp90, is well-established. HDAC6 is known to regulate the acetylation status and chaperone function of Hsp90. The inhibition of HDAC6 can lead to the hyperacetylation and disruption of Hsp90 function, which in turn affects the stability of numerous client proteins involved in cancer cell survival and proliferation.

Given that Hsp70 and Hsp90 often work in a coordinated fashion in a multi-chaperone complex, it is conceivable that modulation of HDAC6 by this compound derivatives could indirectly influence Hsp70 activity or its interaction with client proteins. The Hsp70 interactome is vast and includes a wide array of client proteins, with interactions often being transient and regulated by post-translational modifications. nih.gov Further research is needed to investigate any direct or indirect effects of this compound derivatives on the Hsp70 chaperone system.

Interactions with Biological Macromolecules

The chemical structure of this compound suggests potential interactions with various biological macromolecules, including proteins and nucleic acids. The urea group is capable of forming hydrogen bonds, which are fundamental to molecular recognition and binding. mdpi.com

Studies on the interaction of urea with nucleic acids have shown that it can destabilize the helical structure of DNA and RNA. This effect is attributed to favorable interactions between urea and the functional groups of the nucleic acid bases that become exposed upon melting. nih.gov The hexanoic acid portion of the molecule provides a flexible, hydrophobic carbon chain. Such fatty acid chains are known to interact with proteins, most notably serum albumin, which is a major transporter of fatty acids and other hydrophobic molecules in the blood. nih.govnih.gov Human serum albumin has multiple binding sites for fatty acids, and these interactions can influence the pharmacokinetics of drugs. nih.govmdpi.com It is therefore plausible that this compound could bind to serum albumin and potentially other proteins with fatty acid binding pockets.

Receptor Binding Studies

Currently, there is a lack of specific receptor binding studies for this compound. However, the urea moiety is a common feature in many compounds designed to interact with various receptors. The hydrogen bonding capabilities of the urea group can contribute to the specific recognition and binding at a receptor's active site. For instance, pyridine-urea derivatives have been synthesized and shown to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov The design of such molecules often relies on the urea group to form critical hydrogen bonds within the receptor's binding pocket. While this does not directly imply that this compound binds to VEGFR-2, it highlights the potential for its derivatives to be developed as receptor ligands.

Cellular Pathway Modulation

The interaction of a compound with its molecular targets ultimately leads to the modulation of cellular pathways, resulting in observable biological effects.

Impact on Cell Proliferation in Research Models

A significant body of research has demonstrated the antiproliferative effects of urea and hydroxamic acid derivatives in various cancer cell lines. nih.govnih.govresearchgate.net These compounds can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. The anticancer activity of these molecules is often linked to their ability to inhibit enzymes like HDACs or kinases involved in cell proliferation signaling pathways. nih.govnih.gov

For example, novel pyridine-urea derivatives have shown potent antiproliferative activity against breast cancer (MCF-7) and other cancer cell lines. nih.gov Similarly, a leucine (B10760876) ureido derivative demonstrated in vitro anti-proliferative and anti-metastatic activities. rsc.org Hydroxyurea and hydroxamic acid derivatives are also well-established classes of antitumor drugs. researchgate.net

The table below summarizes the antiproliferative activity of several urea and hydroxamic acid derivatives in different cancer cell lines, illustrating the potential for this compound derivatives to exhibit similar effects.

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 or Growth Inhibition | Reference |

| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | IC50 = 0.22 µM | nih.gov |

| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | IC50 = 1.88 µM | nih.gov |

| Leucine Ureido Derivative | Compound 3 | Not specified | Potent anti-proliferative activity | rsc.org |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative | Compound 12 | A549 (Lung) | Reduced viability to 42.1% | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative | Compound 20 | A549 (Lung) | Reduced viability to 17.2% | mdpi.com |

This table provides examples of the antiproliferative activity of compounds structurally related to this compound.

Investigating Apoptotic Phenomena in vitro

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Consequently, compounds that can selectively induce apoptosis in cancer cells are of significant interest in oncological research. While various fatty acids and their derivatives have been investigated for their pro-apoptotic capabilities, there is a notable lack of direct research on the effects of this compound on apoptotic phenomena in vitro.

Studies on other fatty acid derivatives have demonstrated the potential for this class of molecules to influence apoptosis. For instance, docosahexaenoic acid (DHA), an omega-3 fatty acid, has been shown to induce apoptosis in MCF-7 human breast cancer cells. nih.govscienceopen.com This process is mediated by the accumulation of reactive oxygen species and the activation of caspase 8. nih.govscienceopen.com Similarly, essential amino acid mixtures have been found to drive cancer cells to apoptosis through the inhibition of the proteasome and activation of autophagy. nih.gov Another study on ursodeoxycholic acid demonstrated its ability to induce apoptosis in hepatocellular carcinoma cells in a dose- and time-dependent manner by regulating the expression of Bax, Bcl-2, Smac, and Livin, and increasing caspase-3 activity. nih.gov Furthermore, a C18 hydroxy unsaturated fatty acid isolated from the red alga Tricleocarpa jejuensis was found to induce apoptotic cell death in human leukemia U937 cells, characterized by DNA fragmentation and typical apoptotic nuclear morphological changes. mdpi.com The combination of docosahexaenoic acid with the non-steroidal anti-inflammatory drug diclofenac (B195802) has also been shown to enhance apoptosis in lung cancer cells. mdpi.com

These examples highlight the diverse mechanisms by which fatty acids and related molecules can trigger apoptosis in cancer cells. However, it is crucial to emphasize that no specific studies were identified that have investigated or established a similar pro-apoptotic role for this compound or its close derivatives in vitro. The potential for the ureido moiety to influence cellular processes warrants further investigation to determine if this compound possesses any activity in this area.

Table 1: In Vitro Apoptotic Effects of Various Fatty Acids and Derivatives

| Compound/Mixture | Cell Line(s) | Key Findings |

|---|---|---|

| Docosahexaenoic acid (DHA) | MCF-7 (human breast cancer) | Induces apoptosis via reactive oxygen species formation and caspase 8 activation. nih.govscienceopen.com |

| Essential Amino Acid Mixtures | Various cancer cells | Induces apoptosis through proteasome inhibition and autophagy activation. nih.gov |

| Ursodeoxycholic acid | Hepatocellular carcinoma cells | Induces apoptosis in a dose- and time-dependent manner. nih.gov |

| C18 hydroxy unsaturated fatty acid | U937 (human leukemia) | Induces apoptotic cell death. mdpi.com |

Immune Cell Activation in Tumor Microenvironment Research Models

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. The activation state of immune cells within the TME is a critical determinant of tumor progression and response to therapy. youtube.com While there is no direct research on the role of this compound in activating immune cells within the TME, studies on related molecules and chemical modifications provide some insights into potential mechanisms.

One area of interest is the post-translational modification of proteins, which can create new epitopes that trigger immune responses. The process of carbamylation, which involves the addition of a carbamoyl (B1232498) group to lysine (B10760008) residues to form homocitrulline, is structurally relevant to the ureido group in this compound. Research has shown that carbamylated proteins can trigger primary immune responses, including the proliferation of CD4+ T cells and the production of pro-inflammatory cytokines such as IFN-γ and IL-17. nih.gov This suggests that molecules containing a ureido moiety could potentially interact with immune cells, although this has not been demonstrated for this compound in the context of cancer.

Furthermore, research into the metabolic landscape of the TME has revealed that various metabolites can influence immune cell function. For example, the metabolite 6-hydroxyhexanoic acid (6-HHA), produced by the intratumoral microbiota Blautia, has been shown to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumoral M1 phenotype. nih.gov This reprogramming is mediated through the activation of the JAK1-STAT1 signaling pathway. nih.gov While 6-HHA is not this compound, its structural similarity as a hexanoic acid derivative suggests that small molecules of this class can have significant immunomodulatory effects within the TME. The metabolic state of immune cells is closely linked to their function, with activated immune cells reprogramming their metabolism to meet the demands of proliferation and effector functions. nih.govfrontiersin.org

Despite these related findings, it is important to underscore that the specific effects of this compound on immune cell activation in tumor microenvironment research models have not been reported.

Table 2: Immunomodulatory Effects of Related Compounds and Modifications

| Molecule/Modification | Immune Cell Type | Effect |

|---|---|---|

| Carbamylated proteins | CD4+ T cells | Induction of proliferation and cytokine production (IFN-γ, IL-17). nih.gov |

In Vitro and In Vivo Efficacy Studies in Research Models

Antiviral Activity in Polyomavirus Models

Polyomaviruses are a family of DNA viruses that can cause significant disease in immunocompromised individuals, and there is a pressing need for effective antiviral therapies. nih.gov Currently, there is no published research specifically investigating the antiviral activity of this compound against polyomaviruses.

However, research into structurally related compounds provides a rationale for investigating the potential antiviral properties of 6-aminohexanoic acid derivatives. For instance, ε-aminocaproic acid (6-aminohexanoic acid), the parent amine of this compound, has been studied for its antiviral effects. One study evaluated the in vitro antiviral activity of ε-aminocaproic acid against SARS-CoV-2, demonstrating its ability to inhibit the virus in cell culture. infusion-chemotherapy.com This effect is thought to be mediated through the inhibition of transmembrane serine protease 2 (TMPRSS2), a host cell enzyme crucial for the entry of some viruses. infusion-chemotherapy.com

Additionally, other derivatives of hexanoic acid have demonstrated antiviral properties. For example, trans-2-hexenoic acid has been shown to possess antiviral activity against coxsackievirus B and enterovirus A71 by inhibiting the entry stage of the viral replication cycle. nih.gov Furthermore, various nucleosides containing a carbamoyl function have been synthesized and shown to have potent antiviral activity against viruses such as the vaccinia virus. nih.gov

While these findings in related compounds are encouraging, it is critical to note the absence of data regarding the efficacy of this compound specifically in polyomavirus models. The antiviral activities of the aforementioned compounds are summarized in the table below.

Table 3: Antiviral Activity of Related Hexanoic Acid Derivatives and Carbamoyl-Containing Compounds

| Compound | Virus(es) | Key Findings |

|---|---|---|

| ε-aminocaproic acid | SARS-CoV-2 | In vitro inhibition, potentially via TMPRSS2 inhibition. infusion-chemotherapy.com |

| trans-2-hexenoic acid | Coxsackievirus B, Enterovirus A71 | Inhibits viral entry. nih.gov |

Antineoplastic Activity in Human Cell Lines and Animal Models

The search for novel compounds with antineoplastic activity is a cornerstone of cancer research. While many classes of molecules have been explored, there is a lack of published studies specifically evaluating the antineoplastic activity of this compound in either human cell lines or animal models.

However, research on compounds containing the ureido functional group suggests that this moiety can be a component of molecules with anticancer properties. For example, a series of ureido-substituted sulfamates were synthesized and shown to be potent inhibitors of carbonic anhydrase IX and XII, enzymes associated with tumor metabolism. nih.gov Some of these compounds exhibited significant antiproliferative activity against several breast cancer cell lines, including SKBR3, MCF10A, ZR75/1, MDA-MB-361, and MCF7. nih.gov

Furthermore, derivatives of oleanolic and ursolic acid containing a hydroxamate group, which can be conceptually related to the ureido group in terms of hydrogen bonding potential, have demonstrated cytotoxicity against various human tumor cell lines. nih.govresearchgate.net For instance, an oleanolic acid-derived hydroxamate showed good cytotoxicity against melanoma (518A2), ovarian carcinoma (A2780), and colon adenocarcinoma (HT29) cell lines. nih.gov In another study, a purinyl-N-(2-chloroethyl)thiocarbamate, which contains a carbamate (B1207046) group, showed greater therapeutic efficacy than 6-mercaptopurine (B1684380) in mouse and rat models of transplantable tumors. nih.gov

Regioisomers of hydroxystearic acid have also been investigated for their antiproliferative activity on human cancer cell lines, with some isomers showing growth inhibitory effects. mdpi.com These studies on structurally diverse but functionally related compounds highlight the potential for various chemical scaffolds to exhibit antineoplastic activity. Nevertheless, it must be reiterated that direct evidence for the antineoplastic effects of this compound is currently unavailable.

Table 4: Antineoplastic Activity of Ureido-Substituted and Other Related Compounds

| Compound Class | Target/Mechanism | Cell Lines/Models |

|---|---|---|

| Ureido-substituted sulfamates | Carbonic anhydrase IX/XII inhibition | SKBR3, MCF10A, ZR75/1, MDA-MB-361, MCF7 (breast cancer) |

| Oleanolic acid-derived hydroxamates | Cytotoxicity | 518A2 (melanoma), A2780 (ovarian carcinoma), HT29 (colon adenocarcinoma) |

| Purinyl-N-(2-chloroethyl)thiocarbamate | Cytotoxicity | Mouse and rat transplantable tumors |

Research into Protein Conformational Diseases

Protein conformational diseases, such as Alzheimer's disease and Parkinson's disease, are characterized by the misfolding and aggregation of specific proteins. nih.govmdpi.com Small molecules that can either prevent protein misfolding or promote the clearance of aggregated proteins are of great therapeutic interest. nih.gov There is currently no direct research linking this compound to the modulation of protein conformation or its use in models of protein conformational diseases.

A hypothetical mechanism by which a non-protein amino acid derivative like this compound could be implicated in such diseases is through its misincorporation into proteins. Research has shown that the non-protein amino acid β-N-methylamino-L-alanine (BMAA) can be misincorporated into human proteins in place of L-serine, leading to protein misfolding and aggregation. nih.gov This raises the speculative possibility that other non-standard amino acids could potentially interfere with normal protein synthesis and folding, although there is no evidence to suggest this occurs with this compound.

The parent compound, 6-aminohexanoic acid, is a synthetic analog of the amino acid lysine and is known for its flexible and hydrophobic structure. mdpi.comnih.gov It is often used as a linker in the synthesis of biologically active molecules and can influence the conformation and stability of peptides into which it is incorporated. mdpi.com This ability to modify peptide structure suggests that derivatives of 6-aminohexanoic acid could potentially interact with proteins, but any role in protein conformational diseases remains to be explored.

Advanced Analytical Methodologies in 6 Ureidohexanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a molecule like 6-ureidohexanoic acid, which possesses both polar (urea, carboxylic acid) and non-polar (hexanoic acid chain) characteristics, chromatographic methods provide the necessary resolution and sensitivity for accurate analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Research Analytics

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands as a premier technique for the analysis of this compound and its derivatives in research. This method offers unparalleled specificity and sensitivity by combining the physical separation power of HPLC with the precise mass-based detection of MS/MS.

In a typical application, a reversed-phase HPLC column would be used to separate this compound from other components in a sample matrix. The mobile phase composition, gradient, and flow rate are optimized to achieve sharp, symmetrical peaks and adequate retention time. Following elution from the HPLC column, the analyte is ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer.

The tandem mass spectrometer then performs two stages of mass analysis. The first stage selects the precursor ion corresponding to the molecular weight of this compound. This ion is then fragmented, and the second stage analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signature for the analyte, minimizing interference and allowing for precise quantification even at very low concentrations. Research on analogous compounds, such as histone deacetylase (HDAC) inhibitors, has demonstrated the development of validated LC/MS/MS methods that are both accurate and precise. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of a this compound Analogue

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1100 Series |

| Mass Spectrometer | Applied Biosystems API 3000 |

| Column | Phenomenex Luna C18(2), 50 x 2.0 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Development of Quantitative Assays for Research Compounds

The development of a robust quantitative assay is critical for pharmacokinetic studies and other research applications. This process involves a thorough validation to ensure the method is reliable, reproducible, and accurate for its intended purpose. nih.gov Key validation components include specificity, linearity, accuracy, precision, and stability. nih.gov

Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The assay should produce results that are directly proportional to the concentration of the analyte within a defined range. For similar research compounds, calibration curves have been established in ranges such as 1 to 1600 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed using quality control samples at multiple concentration levels.

Extraction Efficiency: The efficiency of the process used to extract the analyte from the sample matrix is determined to ensure consistent recovery. nih.gov

The establishment of such validated assays allows for the reliable quantification of research compounds like this compound in various biological matrices. nih.gov

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and characterization of this compound. These methods probe the molecular structure at an atomic level, providing definitive evidence of its identity and purity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR and ¹³C NMR would provide a complete picture of its structure.

In a ¹H NMR spectrum, each unique proton environment generates a distinct signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. Based on the structure of this compound and data from related compounds like hexanoic acid, a predicted ¹H NMR spectrum can be described. hmdb.cabmrb.ioresearchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH (1) | ~10-12 | Singlet (broad) | 1H |

| -CH₂- (2) | ~2.2-2.4 | Triplet | 2H |

| -NH- (Urea) | ~5.5-6.5 | Multiplet (broad) | 2H |

| -NH₂ (Urea) | ~5.0-6.0 | Singlet (broad) | 2H |

| -CH₂- (5) | ~3.0-3.2 | Multiplet | 2H |

¹³C NMR spectroscopy provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups: the carboxylic acid and the urea (B33335) moiety. Analysis of related compounds like hexanoic acid and aminocaproic acid helps in assigning these bands. nist.govresearchgate.net

Carboxylic Acid Group: A very broad O-H stretching band would appear from approximately 2500 to 3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretching band would be observed around 1700-1725 cm⁻¹. researchgate.netdocbrown.info

Urea Group: N-H stretching vibrations would be visible as one or two bands in the region of 3300-3500 cm⁻¹. The C=O stretch of the urea is typically found around 1640-1680 cm⁻¹, and N-H bending vibrations appear near 1550-1640 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) |

| Urea | N-H stretch | 3300-3500 |

| Urea | C=O stretch | 1640-1680 |

| Urea | N-H bend | 1550-1640 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₇H₁₄N₂O₃), the exact molecular weight can be calculated with high precision.

In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) would be detected. The high-resolution mass of this ion can confirm the elemental composition. ethz.ch Furthermore, by inducing fragmentation (as in MS/MS), a characteristic pattern of daughter ions is produced. nist.govmassbank.eu For this compound, expected fragmentation would involve neutral losses of water (H₂O), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃), as well as cleavages along the aliphatic chain.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O₃ |

| Monoisotopic Mass | 174.10044 Da |

| [M+H]⁺ Ion | 175.10772 Da |

| [M-H]⁻ Ion | 173.09317 Da |

| Common Neutral Losses | H₂O, NH₃, CO₂ |

Computational and Structural Biology Insights

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule like 6-Ureidohexanoic acid might bind to a protein and to study the dynamics of this interaction.

The urea (B33335) group has a planar geometry and possesses two amide-like groups that can act as both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen). This allows it to form a network of hydrogen bonds with amino acid residues in a binding pocket. For example, in studies of urease inhibitors, the urea fragment of the inhibitors often interacts with key residues and metal ions in the active site. nih.govresearchgate.net Similarly, urea-based inhibitors of soluble epoxide hydrolase have been shown to form hydrogen bonds and salt bridges with active site residues, mimicking the transition state of the natural substrate. metabolomics.se

Based on these principles, it can be hypothesized that the ureido group of this compound would be a key pharmacophore in its interactions with potential protein targets. The hexanoic acid chain provides flexibility, allowing the ureido and carboxyl groups to orient themselves optimally within a binding site. The terminal carboxylic acid group can form strong ionic interactions or hydrogen bonds with positively charged or polar amino acid residues like Arginine, Lysine (B10760008), or Histidine.

Table 1: Potential Ligand-Protein Interactions for this compound Functional Groups

| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |

| Ureido (N-H) | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond Donor |

| Ureido (C=O) | Arginine, Lysine, Histidine, Serine | Hydrogen Bond Acceptor |

| Carboxylic Acid | Arginine, Lysine, Histidine | Ionic Interaction, Hydrogen Bond |

| Alkyl Chain | Leucine (B10760876), Isoleucine, Valine, Alanine | Hydrophobic Interaction |

The conformational flexibility of this compound is a key determinant of its biological activity. The molecule consists of a flexible six-carbon chain, which allows it to adopt a wide range of conformations in solution. The conformational preferences of the urea group and the carboxylic acid group are also important.

Studies on similar short-chain carboxylic acids have shown that they can exist in various conformations, with the Z (or cis) arrangement around the C-C-C=O bond being generally preferred. researchgate.net The flexibility of the alkyl chain in this compound would allow it to bend and fold to fit into binding pockets of various shapes and sizes. Molecular dynamics simulations of dodecanoic acid within urea tunnels have demonstrated the conformational properties of the carboxylic acid and alkyl chain in a confined environment. nih.gov

The urea group itself can also exhibit different conformations. While generally planar, rotation around the C-N bonds can occur. The relative orientation of the substituents on the nitrogen atoms can be described as syn or anti. For this compound, the flexibility of the hexanoic acid chain would influence the preferred conformation of the ureido moiety upon binding to a protein.

Homology Modeling of Related Enzymes

Homology modeling is a computational method used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the known structure of a homologous protein as a template.

Given that this compound contains a urea group, enzymes that act on urea or urea-containing compounds are potential interacting partners. One such class of enzymes is urease, which catalyzes the hydrolysis of urea. Homology models of ureases from various organisms have been constructed to study their structure and function, and to aid in the design of inhibitors. nih.govacs.org If this compound were to interact with a specific amidohydrolase for which no experimental structure exists, homology modeling could be employed to build a model of the enzyme's active site. This model could then be used for docking studies to predict the binding mode of this compound.

Another potential class of interacting enzymes could be those involved in the metabolism of fatty acids or amino acids, given the hexanoic acid backbone. If a novel enzyme that metabolizes ω-ureido acids were discovered, homology modeling would be a valuable first step in understanding its mechanism and designing modulators of its activity.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize small molecules that can modulate its function. semanticscholar.org The principles of SBDD could be applied to the development of molecules based on the this compound scaffold.

If a protein target for this compound is identified and its structure is known, SBDD can be used to design more potent and selective analogs. The flexibility of the hexanoic acid chain presents both a challenge and an opportunity in SBDD. While its flexibility can make predicting the binding mode more complex, it also allows for the design of ligands that can adapt to the specific shape of a binding pocket.

A common strategy in SBDD is to identify a key interaction, such as a hydrogen bond formed by the urea moiety, and then to modify the rest of the molecule to optimize other interactions, such as hydrophobic contacts made by the alkyl chain. The carboxylic acid group can be used as an anchor point to form strong ionic interactions. By iteratively designing, synthesizing, and testing new compounds, the binding affinity and other pharmacological properties can be improved. The design of inhibitors for soluble epoxide hydrolase, where a flexible urea-containing scaffold was optimized, serves as a good example of these principles in action. metabolomics.se

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Activities

While primarily known as a biotin (B1667282) precursor, preliminary studies suggest that 6-ureidohexanoic acid and its derivatives may possess independent biological activities. Research is beginning to explore these underexplored functions. For instance, one study has indicated that D-dethiobiotin can increase testosterone (B1683101) levels in a dose-dependent manner in I-10 cells medchemexpress.com. Furthermore, the general class of urea (B33335) derivatives is recognized for its wide range of medicinal applications, including anticancer, antibacterial, and anti-HIV agents, due to the ability of the urea group to form stable hydrogen bonds with biological targets nih.gov. Future investigations are likely to focus on screening this compound and novel synthetic derivatives for a broader range of pharmacological effects, such as anti-inflammatory, antimicrobial, or anticancer properties nih.govresearchgate.netmdpi.comhilarispublisher.com. Understanding these potential activities could open up new therapeutic avenues for this class of molecules.

Development of Advanced Synthetic Strategies

The synthesis of this compound and its analogues remains a critical area of research, particularly for creating molecular probes and developing inhibitors for the biotin pathway enzymes acs.org. While classical synthetic routes exist, there is a growing interest in developing more efficient, stereoselective, and environmentally friendly methods acs.orgrsc.org. Advanced strategies may include the use of novel catalysts, flow chemistry, and biocatalytic methods that employ purified enzymes or whole-cell systems to achieve higher yields and purity. The development of modular synthetic approaches, such as click chemistry, will also enable the rapid generation of a diverse library of this compound derivatives for biological screening and the development of research probes researchgate.net.

Integration with Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering offer powerful tools to manipulate and optimize the biosynthesis of valuable compounds like biotin. As a central intermediate, this compound is a key target in these efforts. Future research will likely focus on engineering microbial hosts, such as E. coli or yeast, to enhance the production of this compound as a precursor for biotin synthesis researchgate.netnih.gov. This involves strategies like overexpressing key enzymes (e.g., dethiobiotin (B101835) synthetase), eliminating competing metabolic pathways, and optimizing fermentation conditions nih.govresearchgate.net. By creating robust microbial cell factories, researchers aim to develop sustainable and cost-effective alternatives to chemical synthesis for biotin and related compounds researchgate.net.

Application in Advanced Research Tools and Probes

The unique binding properties of this compound (dethiobiotin) make it a valuable tool in molecular biology and biotechnology. It binds to streptavidin and avidin (B1170675) with lower affinity than biotin, allowing for gentle and competitive elution of tagged proteins under physiological conditions chemicalbook.comsigmaaldrich.comiba-lifesciences.cominterchim.fr. This property is exploited in affinity chromatography for protein purification targetmol.comglpbio.comselleckchem.com. Future applications will likely involve the development of more sophisticated research probes. By attaching fluorescent dyes, cross-linkers, or other reporter molecules to the this compound scaffold, scientists can create versatile tools for protein labeling, detection, and isolation, as well as for studying protein-protein interactions and cellular processes researchgate.netinterchim.fr. The development of desthiobiotin-based probes for techniques like electron microscopy represents a significant area of advancement researchgate.net.

Systems Biology Approaches to Understand its Metabolic Network

Understanding the intricate network of reactions surrounding this compound is crucial for both metabolic engineering and identifying new drug targets. Systems biology, which combines large-scale experimental data with computational modeling, provides a framework for analyzing the entire biotin metabolic pathway fwlaboratory.orguniv-tours.fr. Future research will employ techniques like metabolomics, proteomics, and flux balance analysis to create comprehensive models of biotin metabolism fwlaboratory.org. These models can predict metabolic bottlenecks, identify key regulatory nodes, and simulate the effects of genetic modifications nih.govoup.com. A systems-level understanding will be instrumental in rationally designing strategies to increase biotin production and in elucidating the broader physiological roles of this compound and its metabolic neighbors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Ureidohexanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves urea coupling with hexanoic acid derivatives. Key variables include pH (optimized between 8–10 for nucleophilic substitution), temperature (40–60°C to balance reaction rate and side-product formation), and catalysts (e.g., carbodiimides for amide bond formation). Yield optimization requires monitoring intermediates via HPLC and adjusting stoichiometric ratios . Solid-phase synthesis may reduce purification complexity compared to solution-phase methods .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm urea and carboxylic acid functional groups.

- HPLC-MS for purity assessment and detection of byproducts (e.g., unreacted intermediates).

- FT-IR to validate hydrogen bonding in the urea moiety (peaks ~1640–1680 cm⁻¹).

- Thermogravimetric Analysis (TGA) to assess thermal stability during storage .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer : Conduct stability studies using buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 210–230 nm for urea bonds) and quantify hydrolyzed products with LC-MS. Acidic conditions (pH < 4) typically accelerate urea bond cleavage, while neutral to alkaline conditions enhance stability .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, solvent effects). To address this:

- Perform systematic replication studies under standardized conditions (e.g., ISO guidelines).

- Use dose-response curves to compare potency across studies.

- Apply meta-analysis to identify confounding variables (e.g., impurity profiles in older syntheses) .

Q. What computational approaches predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to screen binding affinities with enzymes like urease or carboxylases.

- MD simulations (GROMACS) to study urea group flexibility in aqueous environments.

- Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding kinetics .

Q. What novel applications exist for this compound in drug delivery systems?

- Methodological Answer : Explore its use as a:

- Self-assembling moiety in nanocarriers (study via TEM and DLS for particle size).

- pH-sensitive linker in prodrugs (test release kinetics in simulated physiological buffers).

- Hydrogel component (evaluate rheological properties and biocompatibility via in vitro cytotoxicity assays) .

Q. How can degradation pathways of this compound be mapped under oxidative stress?

- Methodological Answer : Use LC-QTOF-MS to identify degradation products in H₂O₂-rich environments. Pair with DFT calculations (Gaussian software) to predict reactive sites. Compare experimental and computational data to propose degradation mechanisms .

Q. What strategies optimize multi-step synthesis of this compound derivatives?

- Methodological Answer : Apply DoE (Design of Experiments) to optimize sequential reactions (e.g., protection/deprotection steps). Variables include solvent polarity (logP), reaction time, and catalyst loading. Use PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .

Methodological Frameworks for Research Design

- For hypothesis testing : Use PICO (Population: compound derivatives; Intervention: synthetic variables; Comparison: yield/stability; Outcome: structure-activity relationships) to structure experiments .

- For data validation : Cross-reference primary literature (ACS, RSC databases) and replicate key findings under controlled conditions to address reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.